molecular formula C19H27NO7 B14866277 (1R,4E,6S,7R,11Z)-7-hydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione

(1R,4E,6S,7R,11Z)-7-hydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione

Cat. No.: B14866277
M. Wt: 381.4 g/mol
InChI Key: DJXQRYTVVBNRKB-UFEWHGFXSA-N
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Description

Anonamine is an organic compound with the molecular formula C19H27NO7. It is a macrocyclic secopyrrolizidine alkaloid derived from the plant Senecio anonymus.

Preparation Methods

The synthesis of Anonamine involves several steps. One common method is the alkylation of ammonia by alkyl halides, which leads to the formation of primary amines. This process typically requires a large excess of ammonia to ensure the desired product is obtained

Chemical Reactions Analysis

Anonamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of Anonamine with hydrogen gas and a palladium catalyst can lead to the formation of secondary or tertiary amines .

Scientific Research Applications

Anonamine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the reactivity of macrocyclic secopyrrolizidine alkaloids. In biology, Anonamine is investigated for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent. In medicine, Anonamine is explored for its potential use in drug development and as a lead compound for designing new pharmaceuticals .

Mechanism of Action

The mechanism of action of Anonamine involves its interaction with specific molecular targets and pathways. Anonamine exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, such as changes in gene expression, protein synthesis, or metabolic pathways. The exact molecular targets and pathways involved in Anonamine’s mechanism of action are still under investigation .

Comparison with Similar Compounds

Anonamine can be compared to other macrocyclic secopyrrolizidine alkaloids, such as neosenkirkine and hydroxysenkirkine These compounds share similar chemical structures but differ in their specific functional groups and biological activitiesThe comparison of Anonamine with similar compounds highlights its uniqueness and potential for further research .

Properties

Molecular Formula

C19H27NO7

Molecular Weight

381.4 g/mol

IUPAC Name

(1R,4E,6S,7R,11Z)-7-hydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione

InChI

InChI=1S/C19H27NO7/c1-12-10-13(6-9-21)17(23)27-15-5-8-20(3)7-4-14(16(15)22)11-26-18(24)19(12,2)25/h4,6,12,15,21,25H,5,7-11H2,1-3H3/b13-6+,14-4-/t12-,15+,19+/m0/s1

InChI Key

DJXQRYTVVBNRKB-UFEWHGFXSA-N

Isomeric SMILES

C[C@H]1C/C(=C\CO)/C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)O)C

Canonical SMILES

CC1CC(=CCO)C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C

Origin of Product

United States

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